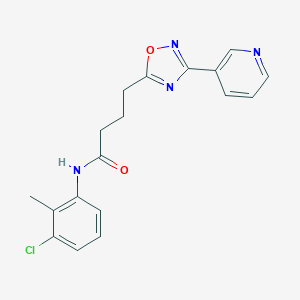
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide, also known as compound X, is a synthetic compound that has drawn significant attention from the scientific community due to its potential pharmacological properties. Compound X belongs to the class of oxadiazole derivatives and has been shown to exhibit promising biological activity, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X is not fully understood. However, it has been proposed that it exerts its pharmacological effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound X has been shown to modulate the activity of certain neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. In addition, this compound X has been shown to increase the levels of certain neurotransmitters, such as GABA, which can have a calming effect on the brain. Furthermore, this compound X has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, which means that it has a wide margin of safety between its therapeutic and toxic doses. In addition, this compound X is relatively easy to synthesize, which makes it readily available for research purposes.
One limitation of using this compound X in lab experiments is its limited solubility in water. This can make it difficult to administer in certain experimental settings. In addition, the exact mechanism of action of this compound X is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X. One direction is to further investigate its potential as a treatment for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease. Another direction is to elucidate its exact mechanism of action, which can help to identify new targets for drug development. Furthermore, future research can focus on improving the solubility of this compound X, which can increase its usefulness in experimental settings.
Synthesemethoden
The synthesis of N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X involves the reaction of 3-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-aminopyridine to produce the corresponding amide. Finally, the amide is treated with potassium carbonate and 2-chloro-1,3-dimethylimidazolinium chloride to form this compound X. The overall yield of the synthesis is 60%.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential pharmacological properties. It has been shown to exhibit anticonvulsant, analgesic, anti-inflammatory, and antitumor activities. In addition, N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide X has been shown to have a positive effect on cognitive function and memory. These properties make it a potential candidate for the development of drugs for various diseases, including epilepsy, pain, inflammation, cancer, and Alzheimer's disease.
Eigenschaften
Molekularformel |
C18H17ClN4O2 |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-14(19)6-2-7-15(12)21-16(24)8-3-9-17-22-18(23-25-17)13-5-4-10-20-11-13/h2,4-7,10-11H,3,8-9H2,1H3,(H,21,24) |
InChI-Schlüssel |
IZQOASCNKKODDP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)

![8-{[4-(8-Quinolinylsulfonyl)-1-piperazinyl]sulfonyl}quinoline](/img/structure/B277028.png)
![N-benzyl-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277031.png)
![2-{[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B277032.png)
![N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277033.png)
![1-ethyl-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277035.png)
![N-(2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277036.png)
![8-Quinolinyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277037.png)
![2-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277039.png)
![2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)
![Dibenzo[b,d]furan-2-yl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277041.png)
